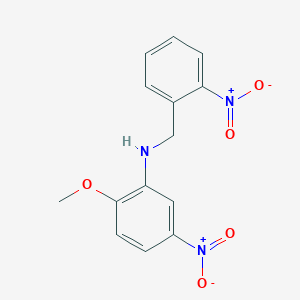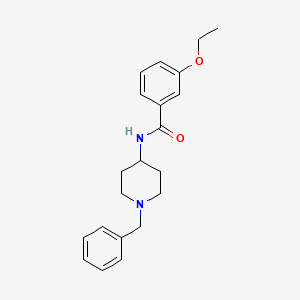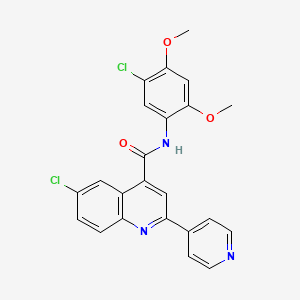![molecular formula C16H16N2O6S B4730461 (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4730461.png)
(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid
説明
(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid, commonly known as ACEA, is a potent and selective agonist of the cannabinoid receptor 1 (CB1). It is a synthetic compound that was first discovered in the early 2000s and has since been extensively studied for its potential therapeutic applications.
科学的研究の応用
ACEA has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, ACEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, ACEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, ACEA has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
作用機序
ACEA acts as a selective agonist of the (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor, which is a member of the G protein-coupled receptor family. The this compound receptor is primarily found in the central nervous system and is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. ACEA binds to the this compound receptor and activates it, leading to downstream signaling events that result in the observed biological effects.
Biochemical and Physiological Effects
ACEA has been shown to have a variety of biochemical and physiological effects. In neurology, ACEA has been shown to protect against neurotoxicity induced by beta-amyloid peptides and oxidative stress. In oncology, ACEA has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In immunology, ACEA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using ACEA in lab experiments is its high selectivity for the (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor, which allows for precise targeting of specific biological pathways. However, one limitation of using ACEA is its potential off-target effects, as it may interact with other receptors or signaling pathways. Additionally, the use of ACEA in lab experiments requires careful consideration of dosage and administration, as well as potential toxicity and side effects.
将来の方向性
There are several future directions for the study of ACEA. One direction is the development of more potent and selective (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor agonists for therapeutic applications. Another direction is the investigation of the potential synergistic effects of ACEA with other drugs or compounds. Additionally, further research is needed to elucidate the mechanisms underlying the observed biological effects of ACEA and to fully understand its potential therapeutic applications.
Conclusion
In conclusion, ACEA is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high selectivity for the this compound receptor allows for precise targeting of specific biological pathways, but its potential off-target effects and toxicity must be carefully considered. Further research is needed to fully understand the mechanisms underlying the observed biological effects of ACEA and to develop more potent and selective this compound receptor agonists for therapeutic applications.
特性
IUPAC Name |
2-[2-oxo-2-[4-(phenylsulfamoyl)anilino]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c19-15(10-24-11-16(20)21)17-12-6-8-14(9-7-12)25(22,23)18-13-4-2-1-3-5-13/h1-9,18H,10-11H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKQZSXWSPEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,3-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4730382.png)
![3-chloro-N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4730393.png)


![methyl 2-[({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4730406.png)
![5-{[4-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4730411.png)

![ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730426.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4730432.png)
![N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4730440.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B4730450.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4730456.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4730467.png)
![2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]](/img/structure/B4730481.png)